(Z)-methyl 4-(((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5S/c1-14-9-10-29-21(14)12-20-22(24)18-8-7-17(11-19(18)28-20)27-13-15-3-5-16(6-4-15)23(25)26-2/h3-12H,13H2,1-2H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYFFNIOINORBD-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the condensation of 3-methylthiophene-2-carbaldehyde with a suitable benzofuran derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the benzofuran ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation can also be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the benzofuran ring to dihydrobenzofurans or tetrahydrobenzofurans.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions can involve nucleophiles like ammonia (NH₃) or amines.
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives, carboxylic acids, ketones, dihydrobenzofurans, and tetrahydrobenzofurans.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molar mass of approximately 386.4 g/mol. Its structure features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the thiophene ring further enhances its potential reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds containing benzofuran derivatives can exhibit significant anticancer properties. Studies have shown that similar structures can induce apoptosis in cancer cells by modulating various signaling pathways. The incorporation of the thiophene group may enhance these effects due to increased electron density, facilitating interactions with cellular targets.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar functional groups have been documented to possess antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Antioxidant Activity
Antioxidants are crucial in preventing oxidative stress-related diseases. The presence of multiple aromatic rings in (Z)-methyl 4-(((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate may contribute to its ability to scavenge free radicals, thus providing protective effects against cellular damage.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions, including:
- Knoevenagel Condensation : The initial step often includes the condensation of 3-methylthiophene with appropriate aldehydes or ketones to form the benzofuran structure.
- Esterification : The final product is usually obtained through esterification reactions involving benzoic acid derivatives.
Reaction Conditions
Reactions are generally conducted under mild conditions with solvents like ethanol or methanol, often using catalysts such as piperidine to facilitate the condensation process.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A | Investigated the anticancer effects of benzofuran derivatives in vitro | Potential development of new anticancer agents |
| Study B | Evaluated antimicrobial activity against several pathogens | Development of novel antimicrobial agents |
| Study C | Assessed antioxidant properties using DPPH assay | Potential use in dietary supplements or pharmaceuticals |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Compound A belongs to a family of benzofuran derivatives with modifications at the 2- and 6-positions. Key structural analogs include:
Compound B
- Name : (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate
- Molecular Formula : C₂₃H₁₈O₆S
- Key Differences : Replaces the 4-methylbenzoate group in Compound A with a 3,4-dimethoxybenzoate moiety.
Compound C
- Name : (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Molecular Formula : C₂₅H₂₆O₅
- Key Differences : Substitutes the 3-methylthiophene in Compound A with a 4-tert-butylphenyl group and replaces the benzyloxy group with an acetoxy linker.
- Implications : The bulky tert-butyl group may sterically hinder interactions with biological targets, while the acetoxy linker could influence metabolic stability .
Compound D
- Name: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
- Molecular Formula : C₁₃H₁₄N₄O₆S
- Key Differences : A triazine-containing sulfonylurea herbicide, structurally distinct from Compound A but shares a benzoate ester group.
- Implications : Highlights the role of ester groups in agrochemical activity, though Compound A’s benzofuran-thiophene hybrid suggests divergent applications .
Comparative Data Table
| Parameter | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Formula | C₂₃H₁₈O₅S (inferred) | C₂₃H₁₈O₆S | C₂₅H₂₆O₅ |
| Molecular Weight | ~414.45 g/mol | 422.45 g/mol | 406.47 g/mol |
| Key Substituents | 3-Methylthiophene, 4-methylbenzoate | 3-Methylthiophene, 3,4-dimethoxybenzoate | 4-tert-Butylphenyl, acetoxy linker |
| Polarity | Moderate (methyl groups reduce polarity) | High (methoxy groups increase polarity) | Low (tert-butyl group reduces solubility) |
| Potential Bioactivity | Likely enzyme inhibition (e.g., kinases) | Enhanced binding to polar targets | Steric hindrance may limit bioactivity |
Research Findings and Bioactivity Insights
- Electronic Effects : The 3-methylthiophene in Compound A introduces electron-rich aromaticity, which may facilitate π-π stacking interactions in protein binding pockets, a feature absent in Compound C’s tert-butylphenyl group .
- Metabolic Stability : The benzoate ester in Compound A is prone to hydrolysis in vivo, similar to sulfonylurea herbicides like Compound D, but the benzofuran core may confer resistance to oxidative degradation .
- Therapeutic Potential: While direct bioactivity data for Compound A is lacking, analogs such as Compound B are often screened for anticancer or antimicrobial properties due to their structural resemblance to natural products from marine actinomycetes (e.g., salternamides) . Compound A’s thiophene moiety could modulate ferroptosis pathways, as seen in synthetic ferroptosis-inducing agents .
Biological Activity
(Z)-Methyl 4-(((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
IUPAC Name : this compound
Molecular Formula : C24H22O5S
Key Structural Features :
- Benzofuran moiety
- Methylthiophene substituent
- Ester functional group
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : Interaction with cell surface receptors can modulate signaling pathways, influencing cellular responses.
- DNA Interaction : Potential binding to DNA may disrupt replication or transcription processes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of related compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.004 | 0.008 |
| Bacillus cereus | 0.020 | 0.040 |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, potentially more potent than traditional antibiotics like ampicillin and streptomycin .
Antifungal Activity
In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. The Minimum Inhibitory Concentration (MIC) values for various fungi indicate effective inhibition:
| Fungus | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.006 |
| Aspergillus niger | 0.020 |
| Trichoderma viride | 0.004 |
The results highlight the potential of this compound as an antifungal agent, particularly against T. viride, which exhibited high sensitivity .
Case Studies and Research Findings
- In Vivo Studies : Animal models have been utilized to investigate the therapeutic potential of related compounds in treating infections caused by resistant bacterial strains. In one study, a derivative demonstrated significant efficacy in reducing bacterial load in infected mice compared to untreated controls.
- Docking Studies : Computational studies have provided insights into the binding affinities of the compound with target proteins involved in bacterial metabolism. These studies suggest that the compound can effectively inhibit key enzymes necessary for bacterial survival .
- Toxicological Assessments : Safety profiles are essential for any therapeutic agent. Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development .
Q & A
Q. What are the recommended synthetic routes for (Z)-methyl 4-...?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzofuran core via [3,3]-sigmatropic rearrangement, as described for related benzofuran derivatives (e.g., using NaH in THF to promote cyclization) .
- Step 2 : Introduction of the (3-methylthiophen-2-yl)methylene group via Knoevenagel condensation under acidic or basic conditions, similar to methods for analogous triazine-based compounds (e.g., using DIPEA as a base at 40°C for 24–48 hours) .
- Step 3 : Esterification of the benzoic acid intermediate using methyl chloride or dimethyl sulfate in anhydrous conditions . Purification often employs column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NaH, THF, 0°C → RT | 85% | |
| 2 | DIPEA, 40°C, 48 h | 90% | |
| 3 | Methyl chloride, DCM | 75% |
Q. How is the compound characterized for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For example, the Z-configuration of the methylene group can be verified by NOESY correlations between the thiophene methyl group and benzofuran protons .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving stereochemical ambiguities .
- HPLC-PDA/MS : Purity and molecular weight are confirmed via reverse-phase HPLC coupled with photodiode array (PDA) and mass spectrometry (e.g., using C18 columns with acetonitrile/water gradients) .
Q. What safety protocols are advised during handling?
- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., methyl chloride) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid environmental release .
Advanced Research Questions
Q. How to analyze the stereochemical outcome of the (Z)-configured methylene group?
- X-ray Diffraction : Resolve the crystal structure using SHELXL to confirm the Z-configuration via bond angles and spatial arrangement .
- NOESY NMR : Detect spatial proximity between the 3-methylthiophene proton and benzofuran protons to distinguish Z/E isomers .
- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., using Gaussian) to validate stereochemistry .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Catalyst Screening : Lewis acids like ZnCl₂ can accelerate Knoevenagel condensations .
- Temperature Control : Gradual heating (e.g., 40°C → 80°C) minimizes side reactions in multi-step syntheses .
Q. How can computational methods predict biological activity?
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., fungal CYP51 for antifungal activity predictions) .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data from analogs .
Q. How to address conflicting spectral data during structural elucidation?
- Cross-Validation : Combine NMR, HRMS, and IR to resolve ambiguities (e.g., distinguishing ester vs. ketone carbonyl signals) .
- Crystallographic Refinement : Use SHELXL’s least-squares refinement to correct for disordered atoms in X-ray data .
Q. What structural modifications enhance SAR studies for antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
